Quinaldic Acid

Neuropharmacology Excitatory amino acid receptor Hippocampal electrophysiology

Quinaldic acid (93-10-7)—the validated 2-carboxy quinoline for selective gravimetric uranium determination since 1933. Its bidentate N,O-coordination yields 1:2/1:3 metal:ligand complexes, unlike monodentate nicotinic acid or 3-position picolinic acid. Unique zwitterion-driven monodentate carboxylic coordination with U(VI)/Np(VI) distinguishes its actinide behavior. Use as a partial antagonist control (vs. full-efficacy picolinate) in neuropharmacology, lanthanide complexation (Nd³⁺, Gd³⁺, Er³⁺), or tryptophan metabolic tracer. ≥98% purity ensures reproducible gravimetric, electrochemical, and mitochondrial assay performance.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 93-10-7
Cat. No. B147528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaldic Acid
CAS93-10-7
Synonyms2-Quinoline carboxylic acid
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)O
InChIInChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
InChIKeyLOAUVZALPPNFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Quinaldic Acid (93-10-7) Technical Overview: Quinoline-2-Carboxylic Acid for Analytical Chemistry and Biomedical Research


Quinaldic acid (CAS 93-10-7), systematically named quinoline-2-carboxylic acid, is a quinolinemonocarboxylic acid bearing a carboxyl group at the 2-position of the quinoline ring system [1]. It exists as a light brown needle-like crystalline powder with a melting point of 156–158 °C, water solubility of 14 g/L at 20 °C, and forms a zwitterionic species where a proton transfers from the carboxylic acid group to the quinoline nitrogen atom [2]. As an endogenous metabolite of L-tryptophan catabolism via the kynurenine pathway, it is detectable in human urine and participates in excitatory amino acid receptor interactions [3]. Unlike many quinoline derivatives substituted at alternative positions, quinaldic acid's 2-carboxy configuration confers specific metal coordination properties that have been exploited for gravimetric uranium determination since the 1930s [4].

Quinaldic Acid Substitution Risk: Why Alternative Quinoline Carboxylic Acids Do Not Perform Equivalently


Generic substitution of quinaldic acid with other quinoline carboxylic acids or pyridine carboxylates fails due to three fundamental differentiation factors supported by quantitative evidence. First, positional isomerism critically modulates receptor pharmacology: quinaldic acid exhibits only partial antagonism against quinolinic acid neurotoxicity in cortical cholinergic neurons, whereas 3-position isomers like picolinic acid produce complete blockade [1]. Second, metal coordination stoichiometry differs markedly: quinaldic acid forms 1:2 and 1:3 (metal:ligand) complexes with biological transition metals due to bidentate coordination via both heterocyclic nitrogen and carboxyl oxygen, while nicotinic acid (3-pyridinecarboxylic acid) coordinates only via the nitrogen atom, limiting complexation capacity [2]. Third, the fused quinoline bicyclic system alters electrochemical reduction behavior relative to monocyclic pyridine analogs, affecting analytical detection methods [3]. These quantifiable differences preclude simple interchange in analytical protocols, neuropharmacological studies, or metal complexation experiments.

Quinaldic Acid Evidence-Based Comparative Performance Data for Informed Procurement Decisions


Quinaldic Acid vs. Kynurenic Acid: Quantified 15-Fold Lower Excitatory Synaptic Inhibition Potency

In a direct head-to-head comparison using rat hippocampal slice electrophysiology, quinaldic acid demonstrated at least 15-fold lower potency than kynurenic acid in inhibiting evoked field potentials across all excitatory pathways tested [1]. This quantitative differentiation establishes quinaldic acid as a weaker antagonist for applications requiring sub-maximal receptor modulation, whereas kynurenic acid serves as the high-potency reference standard.

Neuropharmacology Excitatory amino acid receptor Hippocampal electrophysiology

Quinaldic Acid vs. Picolinic Acid and Kynurenic Acid: Rank-Ordered Neuroprotective Efficacy Against Quinolinic Acid Excitotoxicity

In a direct head-to-head comparison evaluating antagonism of quinolinic acid (QUIN)-induced cortical cholinergic toxicity in rat nucleus basalis magnocellularis, quinaldic acid produced only partial blockade of choline acetyltransferase (ChAT) activity reduction, whereas kynurenic acid and picolinic acid produced complete blockade [1]. The quantified rank order of effectiveness was: kynurenic acid > picolinic acid > quinaldic acid (equal to anthranilic acid).

Excitotoxicity Cholinergic neuroprotection Tryptophan metabolism

Quinaldic Acid vs. Nicotinic Acid: Differentiated Metal Complex Stability Constants and Coordination Mode

In a direct head-to-head potentiometric comparison, quinaldic acid and nicotinic acid exhibited distinct metal ion stability constant hierarchies [1]. For quinaldic acid complexes, the overall stability constant order (log β2) was: Au³⁺ > ZrO²⁺ > Pt²⁺ > UO₂²⁺ > Cr³⁺ > Zn²⁺ > Mn²⁺. In contrast, nicotinic acid showed: Au³⁺ > Pt²⁺ > ZrO²⁺ > UO₂²⁺ > Cr³⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺. IR spectroscopic analysis further confirmed mechanistic differentiation: quinaldic acid coordinates Cu(II) via both heterocyclic nitrogen and carboxyl oxygen (bidentate), whereas nicotinic acid coordinates via heterocyclic nitrogen only (monodentate).

Coordination chemistry Metal complexation Potentiometric titration

Quinaldic Acid vs. Picolinic Acid: Divergent Coordination Behavior with Actinides Due to Zwitterionic Prevalence

A direct structural and solution-phase comparison revealed that quinaldic acid unexpectedly coordinates U(VI) and Np(VI) predominantly via the carboxylic group in monodentate fashion, adopting a zwitterionic form where the proton resides on the quinoline nitrogen [1]. This coordination behavior was described as 'unexpected' given the structural similarity to picolinic acid, which typically exhibits different coordination modes. The prevalence of zwitterionic form and carboxylic-group coordination in quinaldic acid complexes differs fundamentally from the coordination chemistry of monocyclic pyridine carboxylates like picolinic acid.

Actinide chemistry Uranium complexation Neptunium coordination

Quinaldic Acid vs. Kynurenic Acid and Xanthurenic Acid: Distinct Mitochondrial Metabolic Inhibition Profile

Quinaldic acid demonstrates a distinct metabolic inhibition profile not uniformly shared across kynurenine pathway metabolites [1]. Specifically, it inhibits the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in isolated rat liver mitochondria, and suppresses gluconeogenesis in perfused rat livers. While comparative quantitative data against other kynurenine metabolites under identical assay conditions is limited in the available primary literature, this metabolic interference profile is documented as a distinguishing feature relevant to metabolic research applications.

Mitochondrial metabolism Gluconeogenesis Tryptophan catabolism

Quinaldic Acid Application Scenarios: Where Quantitative Differentiation Drives Scientific Selection


Gravimetric Determination and Separation of Uranium and Transition Metals in Analytical Chemistry

Quinaldic acid enables selective gravimetric uranium determination via precipitation of an insoluble uranyl-quinaldate complex, a method established since 1933 and validated for quantitative U⁶⁺ analysis [1]. The compound's bidentate coordination via both heterocyclic nitrogen and carboxyl oxygen (distinct from nicotinic acid's monodentate coordination) and its ability to form higher-order 1:2 and 1:3 metal complexes support separation protocols for Cu²⁺, Zn²⁺, and Cd²⁺ [2]. The unexpected zwitterion-driven monodentate carboxylic coordination with U(VI) and Np(VI) further distinguishes its actinide complexation behavior from that of picolinic acid [3].

Neuropharmacology Studies Requiring Intermediate-Efficacy Kynurenine Pathway Metabolite Controls

Quinaldic acid occupies a specific intermediate-efficacy position in neuroprotection assays: it produces only partial blockade of quinolinic acid-induced cortical cholinergic toxicity, ranking below kynurenic acid and picolinic acid in neuroprotective effectiveness [1]. Its 15-fold lower excitatory synaptic inhibition potency compared to kynurenic acid makes it suitable as a low-potency reference compound in hippocampal electrophysiology dose-response studies [2]. Researchers investigating tryptophan metabolism and excitotoxicity should select quinaldic acid when a partial antagonist control is required rather than a full-efficacy comparator.

Actinide and Lanthanide Coordination Chemistry Research

Quinaldic acid's unique zwitterionic behavior and coordination mode divergence from picolinic acid provides a structurally distinctive ligand for U(VI) and Np(VI) complexation studies [1]. Stability constants for lanthanide complexes (Nd³⁺, Gd³⁺, Er³⁺) have been determined potentiometrically in 75% (v/v) dioxane-water at 25 °C, enabling predictable rare earth metal complexation [2]. The compound's ability to function as a linker in 2D layered structures with uranyl sulfate expands its utility in solid-state actinide chemistry applications.

Tryptophan Catabolism and Mitochondrial Metabolism Research

As an endogenous L-tryptophan metabolite formed via the kynurenine pathway, quinaldic acid serves as a metabolic tracer and pathway analysis standard detectable in human urine [1]. Its specific inhibition of pyruvate, α-ketoglutarate, glutamate, and citrate oxidation in rat liver mitochondria, coupled with suppression of gluconeogenesis in perfused livers, positions it as a functional probe for mitochondrial substrate utilization studies [2].

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